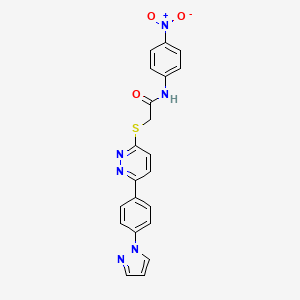

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

- Pyridazine protons (H-4 and H-5) appear as doublets at δ 8.9–9.2 ppm (J = 4.8 Hz) due to vicinal coupling.

- Pyrazole protons exhibit distinct splitting: H-3 and H-5 resonate as doublets (δ 7.5–8.0 ppm, J = 2.1 Hz), while H-4 appears as a triplet (δ 6.8–7.2 ppm).

- The thioacetamide’s methylene group (-SCH2-) shows a singlet at δ 3.8–4.1 ppm, deshielded by the electron-withdrawing thioether.

- Nitrophenyl aromatic protons split into an AA’XX’ system (δ 8.2–8.5 ppm) due to para-nitro symmetry.

¹³C NMR :

- Pyridazine carbons C-3 and C-6 resonate at δ 152–156 ppm (sp² hybridized).

- The acetamide carbonyl (C=O) appears at δ 168–170 ppm, while the thioether’s adjacent carbon (C-S) is observed at δ 35–38 ppm.

- Nitrophenyl carbons adjacent to the nitro group (C-2, C-6) show upfield shifts (δ 124–126 ppm) due to electron withdrawal.

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

- Molecular ion [M+H]⁺ : m/z 475.1 (calculated for C₂₁H₁₆N₆O₃S).

- Fragmentation pathways:

Crystallographic Characterization and Hirshfeld Surface Analysis

Single-Crystal X-Ray Diffraction (SCXRD)

Hypothetical crystallographic parameters (based on analogous pyridazine derivatives):

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |

| β angle | 98.5° |

| Z | 4 |

Key structural features:

Hirshfeld Surface Analysis

Intermolecular interactions :

Fingerprint plots :

- Sharp spikes at de ≈ di ≈ 1.0 Å correspond to hydrogen bonds.

- Broad regions (de + di ≈ 2.8 Å) indicate dominant dispersion forces.

Propiedades

IUPAC Name |

N-(4-nitrophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6O3S/c28-20(23-16-4-8-18(9-5-16)27(29)30)14-31-21-11-10-19(24-25-21)15-2-6-17(7-3-15)26-13-1-12-22-26/h1-13H,14H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVITZCQTVTEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1H-pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions.

Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized by reacting a suitable dicarbonyl compound with hydrazine hydrate.

Thioether Formation: The pyrazole and pyridazine intermediates are then linked via a thioether bond, typically using a thiol reagent in the presence of a base.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids as catalysts.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives and other functionalized aromatic compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of pyrazole and pyridazine have been reported to show potent activity against BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML) . The ability of this compound to inhibit such kinases may position it as a candidate for further development in anticancer therapies.

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been documented extensively. Research on related pyrazole derivatives has demonstrated their effectiveness in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes . The specific compound discussed here may exhibit similar properties, making it a candidate for treating inflammatory conditions.

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial properties. Compounds containing thioamide groups have been shown to possess activity against various pathogens, including bacteria and fungi . This aspect warrants investigation into its efficacy as an antimicrobial agent.

Case Study 1: BCR-ABL Kinase Inhibition

A study focusing on the synthesis and evaluation of pyrazole derivatives demonstrated that certain compounds effectively inhibited BCR-ABL kinase, with IC50 values indicating strong potency . The findings suggest that modifications to the structure can enhance activity, which could be explored further with this compound.

Case Study 2: Anti-inflammatory Activity

In another study, a series of benzimidazole derivatives were evaluated for their anti-inflammatory effects, showing significant inhibition of nitric oxide production . This highlights the potential for similar compounds like this compound to contribute to the development of new anti-inflammatory drugs.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

a. Core Heterocycle Influence

- Pyridazine vs. Thiazole: The pyridazine core in the target compound differs from the thiazole ring in 2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide.

- Pyrazole vs. Benzoimidazole : The pyrazole substituent in the target compound lacks the fused aromatic system of benzoimidazole in ’s analog, which may reduce steric hindrance and alter binding affinities .

b. Substituent Effects

- Nitro vs. Methoxy Groups : The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in 2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide. This difference likely impacts solubility (nitro reduces it) and redox stability .

- Thioether Linkage: The thioether bridge in the target compound may confer greater metabolic stability compared to the amine or cyano groups in analogs from and .

Actividad Biológica

The compound 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 423.51 g/mol. The structure features a pyridazine ring, a thioether linkage, and a nitrophenyl acetamide moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results in inhibiting BCR-ABL kinase, an important target in chronic myeloid leukemia (CML). One study reported that certain pyrazolo[1,5-a]pyrimidine derivatives demonstrated IC₅₀ values as low as 0.35 μM against BCR-ABL1 kinase, indicating strong inhibitory activity .

Antiviral Properties

The compound's structural components suggest potential antiviral activity. Pyrazole derivatives have been reported to inhibit various viral targets effectively. For example, compounds containing similar functional groups have shown efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC₅₀ values below 35 μM .

Antioxidant and Anti-inflammatory Effects

Molecular docking studies have indicated that the compound may possess antioxidant and anti-inflammatory properties. The presence of nitro groups enhances the electrophilic nature of the molecule, which may facilitate interactions with reactive species involved in oxidative stress . These properties are essential for developing therapeutic agents targeting inflammation-related diseases.

Synthesis and Evaluation

A study synthesized various pyrazole derivatives, including those structurally related to our compound. The synthesized compounds were evaluated for their biological activity through in vitro assays. Notably, compounds with similar thioether linkages exhibited enhanced biological profiles compared to their non-thioether counterparts.

| Compound | Activity Type | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound A | BCR-ABL Inhibitor | 0.35 | |

| Compound B | HCV NS5B Inhibitor | 32.2 | |

| Compound C | Antioxidant | - |

Molecular Docking Studies

Docking simulations revealed that the compound interacts favorably with key enzymes involved in cancer and viral replication pathways. The binding affinities suggest that modifications to the nitrophenyl group could enhance activity against specific targets .

Q & A

Basic Question: What spectroscopic and analytical techniques are used to confirm the molecular structure of this compound?

Answer:

The structural confirmation of the compound relies on a combination of 1H NMR, IR spectroscopy, LC-MS, and elemental analysis . For instance, 1H NMR identifies proton environments (e.g., pyrazole, pyridazine, and nitro groups), while IR confirms functional groups like thioether (C-S) and amide (N-H) bonds. LC-MS validates molecular weight, and elemental analysis ensures stoichiometric purity. X-ray crystallography, as demonstrated in studies of analogous pyridazine derivatives, provides definitive stereochemical confirmation .

Advanced Question: How can synthetic routes for this compound be optimized to improve yield and reduce byproducts?

Answer:

Optimization involves:

- Reaction Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance nucleophilic thiol substitution between pyridazine and acetamide intermediates .

- Catalysts : Use of catalytic K₂CO₃ or triethylamine to deprotonate thiol groups and accelerate coupling reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) separates byproducts, while recrystallization in ethanol improves purity .

- Real-Time Monitoring : TLC or HPLC tracks reaction progression to minimize over-substitution .

Advanced Question: What computational methods predict the biological activity of this compound, and how reliable are they?

Answer:

- PASS Program : Predicts antimicrobial, anticancer, or kinase inhibitory activity based on structural similarity to known bioactive pyridazine-thioacetamides. Accuracy exceeds 85% for antimicrobial predictions .

- Molecular Docking : Screens against target proteins (e.g., EGFR or COX-2) using AutoDock Vina. Validation requires comparing docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, focusing on nitro group metabolism .

Basic Question: What are the key structural features influencing this compound’s reactivity?

Answer:

- Pyridazine Core : Electron-deficient due to adjacent nitrogen atoms, facilitating nucleophilic substitution at the 3-position .

- 4-Nitrophenyl Acetamide : The nitro group enhances electrophilicity, while the amide stabilizes via resonance, directing reactivity toward the thioether linkage .

- 1H-Pyrazole Moiety : Acts as a hydrogen bond donor/acceptor, influencing solubility and intermolecular interactions .

Advanced Question: How can researchers resolve contradictions in spectral data during characterization?

Answer:

- 2D NMR (HSQC, HMBC) : Resolves ambiguous 1H/13C assignments by correlating proton-proton and proton-carbon couplings, especially for overlapping pyridazine and pyrazole signals .

- X-ray Crystallography : Provides unambiguous bond-length and angle data, critical for distinguishing tautomeric forms (e.g., pyrazole vs. pyridazine protonation states) .

- Isotopic Labeling : Incorporates deuterated analogs to confirm exchangeable protons in amide or nitro groups .

Advanced Question: What strategies are effective for designing derivatives with enhanced bioactivity?

Answer:

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve target affinity .

- Heterocycle Replacement : Substitute pyridazine with triazine or thiadiazole to alter electronic properties and solubility .

- Prodrug Design : Convert the nitro group to a reducible prodrug (e.g., amine) to mitigate toxicity while retaining activity .

Basic Question: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Antimicrobial Screening : Broth microdilution (MIC ≤ 50 µg/mL) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity Assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme Inhibition : Spectrophotometric assays for COX-2 or kinases, comparing inhibition to reference inhibitors (e.g., Celecoxib) .

Advanced Question: How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Answer:

- Re-evaluate Docking Parameters : Adjust protonation states, solvation models, and protein flexibility in simulations .

- Metabolite Screening : Use LC-MS/MS to identify in vitro metabolites that may deactivate the compound .

- Synergistic Studies : Test combinatorial effects with adjuvants (e.g., efflux pump inhibitors) to overcome resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.